5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid

HCA2 GPR109A Radioligand Binding

5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid is a chlorinated nicotinic acid derivative functionalized with a 6-methylpyridin-3-yl ether moiety. It belongs to a class of compounds interacting with hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) and nicotinic acetylcholine receptors (nAChRs).

Molecular Formula C12H9ClN2O3
Molecular Weight 264.66 g/mol
CAS No. 1189749-70-9
Cat. No. B1390980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid
CAS1189749-70-9
Molecular FormulaC12H9ClN2O3
Molecular Weight264.66 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)OC2=C(C=C(C=N2)Cl)C(=O)O
InChIInChI=1S/C12H9ClN2O3/c1-7-2-3-9(6-14-7)18-11-10(12(16)17)4-8(13)5-15-11/h2-6H,1H3,(H,16,17)
InChIKeyOOBCIPPJWPDKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid (CAS 1189749-70-9): A Nicotinic Acid Derivative with Differentiated Receptor Binding Profiles for HCA2 and nAChR Research


5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid is a chlorinated nicotinic acid derivative functionalized with a 6-methylpyridin-3-yl ether moiety. It belongs to a class of compounds interacting with hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) and nicotinic acetylcholine receptors (nAChRs). Its substitution pattern at the 2-position of the nicotinic acid core distinguishes it from simpler nicotinic acid analogs and closely related positional isomers. [1] [2]

Why 5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid Cannot Be Replaced by Simple Nicotinic Acid or its Common Positional Isomers


Simple substitution with compounds like nicotinic acid, 6-methylnicotinic acid, or even the 2-methylpyridin-3-yl positional isomer (CAS 1255147-31-9) is insufficient due to distinct receptor binding kinetics and selectivity profiles. The specific 6-methylpyridin-3-yl ether substituent at the 2-position of the nicotinic acid ring imparts a unique spatial conformation and electronic distribution that fundamentally alters HCA2 receptor affinity (IC50 of 75 nM) and nAChR subtype functional activity. These quantitative differences in target engagement, which are absent in the parent or isomeric compounds, make generic substitution scientifically untenable for reproducible biological studies. [1] [2]

Quantitative Differentiation of 5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid Against Closest Analogs in Receptor Binding and Functional Assays


HCA2 Receptor Affinity: Potent Binding of the 6-Methyl Isomer Compared to a Weaker Analog

In a head-to-head radioligand displacement assay, 5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid demonstrated an IC50 of 75 nM for the recombinant human HCA2 receptor. This is a significantly higher affinity compared to a closely related analog, which showed an IC50 of 116 nM under identical assay conditions. [1] [2]

HCA2 GPR109A Radioligand Binding

Superior HCA2 Agonist Functional Potency over Weaker In-Class Compounds

In a functional assay measuring cAMP accumulation, 5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid acted as a potent agonist at the human HCA2 receptor with an EC50 of 130 nM. This efficacy is contrasted with other compounds in the same structural class which require higher concentrations to achieve similar receptor activation. [1] [2]

cAMP Functional Assay HCA2 Agonism

Nicotinic Acetylcholine Receptor (nAChR) Subtype Activity Profile

The compound displays measurable agonist activity at the human α2β4 nAChR subtype with an EC50 of 9.00 µM. This contrasts with its activity at other nAChR subtypes, such as α4β2, where it acts as a weaker agonist (EC50: 29 µM), providing a differential activity profile that can be exploited for studying receptor subtype-specific pharmacology. [1] [2]

nAChR Ion Channel Subtype Selectivity

Superior Drug-Like Properties: Calculated Lipophilicity (XLogP3) Compared to Unsubstituted Nicotinic Acid

The calculated partition coefficient (XLogP3) for 5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid is 2.2, indicating significantly improved membrane permeability potential compared to the parent molecule, nicotinic acid, which has an XLogP3 of 0.3. This difference in lipophilicity is crucial for crossing biological barriers. [1] [2]

Lipophilicity Physicochemical Property Drug-likeness

Procurement-Ready Applications of 5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid Based on Quantitative Evidence


High-Throughput Screening (HTS) for HCA2 Receptor Modulators in Dyslipidemia Research

With a confirmed IC50 of 75 nM for the HCA2 receptor, this compound serves as a high-affinity starting point for screening campaigns targeting niacin receptor modulation. Its superior affinity over weaker analogs (e.g., those with IC50 >100 nM) makes it an ideal reference standard for assay validation and hit-to-lead optimization in metabolic disease programs. [1]

Functional Selectivity Profiling of nAChR Subtypes in CNS Drug Discovery

The compound's 3.2-fold selectivity for the α2β4 nAChR over the α4β2 subtype provides a valuable tool for mapping receptor-specific pathways. Researchers procuring this compound can use its differential activity profile to dissect the roles of nAChR subtypes in neurological models, where selective activation is critical to understanding addiction, pain, or cognitive function. [2]

Development of CNS-Penetrant Chemical Probes via Improved Lipophilicity

The computed XLogP3 of 2.2, significantly higher than the parent nicotinic acid (0.3), validates this compound's use in medicinal chemistry campaigns aimed at CNS targets. Procurement is justified for laboratories synthesizing brain-penetrant candidates, as this scaffold inherently possesses a physicochemical property favorable for crossing the blood-brain barrier, a common bottleneck in CNS drug development. [3]

Synthesis of Advanced Intermediate Libraries for Patent-Evading Scaffolds

As a functionalized nicotinic acid, this compound can be directly utilized in parallel synthesis and combinatorial chemistry to generate libraries of novel HCA2 or nAChR ligands. Its unique 6-methylpyridin-3-yl ether handle allows for further derivatization, enabling teams to explore chemical space around a proven pharmacophore without initiating lengthy de novo synthesis routes. [4]

Quote Request

Request a Quote for 5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.